molecular formula C13H17N3O B11741997 3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol

3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol

Cat. No.: B11741997
M. Wt: 231.29 g/mol
InChI Key: FEYHWRJGGMCCMA-UHFFFAOYSA-N
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Description

3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring attached to a phenyl group, which is further substituted with a propyl group and an amino methyl group. Phenylpyrazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Another method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of phenylpyrazoles often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and amino derivatives .

Scientific Research Applications

3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-Propyl-1H-pyrazol-3-YL)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-propylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-7-16-8-6-13(15-16)14-10-11-4-3-5-12(17)9-11/h3-6,8-9,17H,2,7,10H2,1H3,(H,14,15)

InChI Key

FEYHWRJGGMCCMA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

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